molecular formula C18H20N2O2S2 B12522963 1-[(Piperidin-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole CAS No. 651335-44-3

1-[(Piperidin-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole

Cat. No.: B12522963
CAS No.: 651335-44-3
M. Wt: 360.5 g/mol
InChI Key: ZNCNJGLZLGCACS-UHFFFAOYSA-N
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Description

1-[(Piperidin-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole is a complex organic compound that features a piperidine ring, a thiophene sulfonyl group, and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Piperidin-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the thiophene sulfonyl group, and finally, the formation of the indole ring. Key steps may include:

    Formation of Piperidine Derivative: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Thiophene Sulfonyl Group: This step often involves sulfonylation reactions using thiophene sulfonyl chloride under basic conditions.

    Formation of Indole Ring: The indole ring can be synthesized through Fischer indole synthesis or other cyclization methods involving hydrazines and ketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(Piperidin-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

1-[(Piperidin-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(Piperidin-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    1-[(Piperidin-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole derivatives: These compounds share similar structural features but may have different substituents on the piperidine, thiophene, or indole rings.

    Thiophene sulfonyl indoles: Compounds with a thiophene sulfonyl group attached to an indole ring.

    Piperidine-indole hybrids: Compounds that combine piperidine and indole moieties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its structural features allow for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

CAS No.

651335-44-3

Molecular Formula

C18H20N2O2S2

Molecular Weight

360.5 g/mol

IUPAC Name

1-(piperidin-2-ylmethyl)-3-thiophen-2-ylsulfonylindole

InChI

InChI=1S/C18H20N2O2S2/c21-24(22,18-9-5-11-23-18)17-13-20(12-14-6-3-4-10-19-14)16-8-2-1-7-15(16)17/h1-2,5,7-9,11,13-14,19H,3-4,6,10,12H2

InChI Key

ZNCNJGLZLGCACS-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CS4

Origin of Product

United States

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